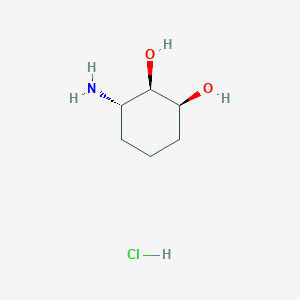

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride

Description

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol hydrochloride is a stereochemically defined cyclohexane derivative featuring three key functional groups: two hydroxyl groups at positions 1 and 2 (diol) and an amino group at position 3, all in a specific stereochemical arrangement. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(1S,2R,3S)-3-aminocyclohexane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDIYKXNTKNGBP-WLUDYRNVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@H](C1)O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567489-91-0 | |

| Record name | (1S,2R,3S)-3-aminocyclohexane-1,2-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclohexane derivative.

Functional Group Introduction: Introduction of amino and hydroxyl groups at specific positions on the cyclohexane ring.

Chiral Resolution: Separation of the desired stereoisomer from other possible isomers.

Industrial Production Methods: Industrial production methods often involve:

Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.

Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.

Crystallization: Purification through crystallization techniques to obtain the hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully saturated cyclohexane derivatives.

Substitution: Formation of various substituted cyclohexane derivatives.

Chemistry:

Chiral Building Block: Used as a chiral building block in the synthesis of complex molecules.

Catalysis: Employed in asymmetric catalysis to produce enantiomerically pure compounds.

Biology:

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine:

Drug Development: Explored as a potential lead compound in drug development.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S,2R,3S)-3-Aminocyclohexane-1,2-diol hydrochloride with structurally or functionally related compounds, emphasizing differences in ring size, substituent positions, and applications:

Key Structural and Functional Differences:

Ring Size: Cyclohexane derivatives (e.g., cis/trans-2-aminocyclohexanol) exhibit greater conformational flexibility compared to cyclopentane or adamantane analogs, influencing binding affinity in biological systems . Cyclopentane derivatives (e.g., ) are structurally rigid, often preferred in antiviral drug design for precise enzyme interactions .

Substituent Positions: Adjacent diol-amino groups (e.g., 1,2-diol + 3-amino) enhance hydrogen-bonding capacity, critical for catalytic or receptor-binding activity . Non-adjacent substituents (e.g., 1,3-amino-diol in ) reduce steric hindrance, favoring solubility in polar solvents .

Hydrochloride Salt Effects: Salt formation improves aqueous solubility and crystallinity, as seen in cyclopentane and cyclohexanol derivatives .

Notes and Limitations

- Data Gaps : Melting points and exact pharmacological profiles for the target compound are unavailable in the provided evidence, requiring further experimental validation.

Biological Activity

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant biological activity. This compound features three chiral centers and is known for its potential to interact with various biological targets, modulating enzymatic activities and influencing metabolic pathways.

- IUPAC Name : this compound

- CAS Number : 2567489-91-0

- Molecular Formula : C6H13ClN2O2

- Molecular Weight : 164.63 g/mol

The hydrochloride salt form enhances solubility in water, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit certain enzymes involved in metabolic pathways, leading to various biochemical effects. For instance:

- Enzyme Inhibition : Studies have indicated its potential to inhibit enzymes such as arginase, which plays a role in the urea cycle and nitric oxide production. This inhibition could have implications for cancer therapy by altering tumor microenvironments and immune responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Enzyme Inhibition Studies :

- Research has demonstrated that this compound can inhibit specific enzymes linked to metabolic disorders. For example, it has shown promise in inhibiting arginase activity with an IC50 value indicating effective inhibition at low concentrations.

-

Metabolic Pathways :

- The compound has been investigated for its role in various metabolic pathways. Its ability to modulate enzyme activity suggests potential applications in treating metabolic diseases and conditions associated with dysregulated metabolism.

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, a comparison table is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Three chiral centers; amino and hydroxyl groups | Enzyme inhibition; metabolic modulation |

| (1R,2S)-2-Aminocyclopentanecarboxylic Acid | Chiral center; carboxylic acid group | Antimicrobial properties |

| (1S,2R)-2-Amino-3-methylcyclopentanecarboxylic Acid | Similar stereochemistry | Potential anti-inflammatory effects |

Q & A

Q. What are the recommended synthetic routes for (1S,2R,3S)-3-Aminocyclohexane-1,2-diol hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves stereoselective methods such as chiral catalysis or enzymatic resolution. For example, kinetic resolution using chiral tetrapeptides can selectively acylate specific diastereomers, as demonstrated in cyclohexane-1,2-diol derivatives . Key steps include:

-

Chiral Auxiliaries : Use of enantiopure starting materials to control stereochemistry.

-

Chromatographic Purification : HPLC with chiral columns to separate enantiomers.

-

Characterization : NMR and X-ray crystallography to confirm stereochemical assignments .

- Data Table :

| Method | Key Features | Yield/Purity | Reference |

|---|---|---|---|

| Enzymatic Resolution | Tetrapeptide-catalyzed acylation | >90% enantiomeric excess | |

| Chiral HPLC Purification | Separation of diastereomers | 99% purity |

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assigns stereochemistry via coupling constants and NOE effects. For example, H and C NMR can distinguish axial vs. equatorial substituents in the cyclohexane ring .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak®) validate enantiopurity.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] = 194.6 g/mol for the free base) .

- X-ray Crystallography : Resolves absolute configuration .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to minimize inhalation (STEL: 15-min exposure limit) and skin contact .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Similar cyclohexanol derivatives degrade under humidity .

- Waste Disposal : Follow EPA guidelines for amine-containing hydrochlorides .

Q. How can researchers ensure regulatory compliance during international collaboration?

- Methodological Answer :

- Inventory Compliance : Verify listings in TSCA (US), EINECS (EU), and IECSC (China) .

- Documentation : Maintain SDS sheets per EC Regulation No. 1907/2006, including H-statements (e.g., H315: Skin irritation) .

Advanced Research Questions

Q. How does stereochemistry influence the pharmacological activity of this compound?

- Methodological Answer : The (1S,2R,3S) configuration likely modulates target binding via spatial orientation of the amino and hydroxyl groups. For example:

- Receptor Interactions : The 3-amino group may form hydrogen bonds with enzymatic active sites, as seen in cyclohexanol-based protease inhibitors .

- Kinetic Resolution : Enantiopure diols exhibit higher bioactivity; e.g., (1R,2R)-diols show enhanced antiviral properties compared to cis-isomers .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Methodological Answer :

- Mechanistic Studies : DFT calculations (e.g., Gaussian 09) model transition states to explain yield variations. For example, lower activation barriers favor trans-diol acylation .

- Reproducibility Checks : Standardize reaction conditions (pH, solvent polarity) and validate via independent labs.

Q. What in silico methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases or GPCRs). The cyclohexane ring’s chair conformation may influence binding pocket compatibility .

- Pharmacophore Modeling : Maps hydrogen bond donors (NH, OH) and hydrophobic regions (cyclohexane) to identify potential targets .

Q. How do solvent and temperature affect the compound’s stability during long-term studies?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Polar aprotic solvents (e.g., DMSO) enhance solubility but may promote racemization .

- Degradation Pathways : Hydrolysis of the amino group is pH-dependent; buffer solutions (pH 4–6) minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.